3-[4-(Trifluoromethyl)phenoxy]piperidine
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Overview
Description
“3-[4-(Trifluoromethyl)phenoxy]piperidine” is a chemical compound with the molecular formula C12H14F3NO. It has a molecular weight of 245.24 . The IUPAC name for this compound is 3-piperidinyl 4-(trifluoromethyl)phenyl ether .
Molecular Structure Analysis
The InChI code for “3-[4-(Trifluoromethyl)phenoxy]piperidine” is 1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2 . This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Chemical Reactivity Studies
- Nucleophilic Aromatic Substitution Reactions : Trifluoromethyl group, such as in 3-[4-(Trifluoromethyl)phenoxy]piperidine, affects the reactivity in nucleophilic aromatic substitution reactions. These reactions are significantly impacted by the presence of a trifluoromethyl group, leading to distinct reactivity patterns in different solvents like DMSO (Isanbor & Babatunde, 2019).
Biological and Medicinal Applications
- Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, closely related to 3-[4-(Trifluoromethyl)phenoxy]piperidine, have been evaluated as potential radiolabeled probes for σ-1 receptors. Such compounds have shown high uptake and retention in organs known to possess σ receptors, indicating their potential use in in vivo tomographic studies (Waterhouse et al., 1997).
- Antidepressant Activity : Compounds structurally similar to 3-[4-(Trifluoromethyl)phenoxy]piperidine have been synthesized and evaluated for antidepressant activity, showing fluoxetine-like effects in certain cases (Kumar et al., 2004).
Chemical and Physical Property Analysis
- Crystal Structure Analysis : Studies on trifluoromethyl-substituted compounds, including those with structural similarity to 3-[4-(Trifluoromethyl)phenoxy]piperidine, have been carried out to understand their crystal structures and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Li et al., 2005).
Drug Discovery and Development
- Anti-Tuberculosis Activity : Piperidinol analogs, related to 3-[4-(Trifluoromethyl)phenoxy]piperidine, have been discovered with anti-tuberculosis activity. However, their development was limited due to observed side effects (Sun et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOREIFGFMIKJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639906 |
Source
|
Record name | 3-[4-(Trifluoromethyl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenoxy]piperidine | |
CAS RN |
902836-91-3 |
Source
|
Record name | 3-[4-(Trifluoromethyl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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